

CUDC-101 half-life and metabolism data

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Compound Focus: Cudc-101

CAS No.: 1012054-59-9

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Pharmacokinetic Profile of CUDC-101

The table below summarizes the key quantitative data from phase I clinical trials for **CUDC-101**.

Parameter	Value (Monotherapy, 275 mg/m ²)	Value (with Chemoradiation, 275 mg/m ²)	Comments
Recommended Dose	275 mg/m ² [1]	275 mg/m ² [2] [3]	Maximum Tolerated Dose (MTD)
Terminal Elimination Half-Life (t _{1/2})	4.4 hours [1]	Information not specified in results	Measured at MTD
Maximum Concentration (C _{max})	9.3 mg/L [1]	Information not specified in results	Measured at MTD
Area Under Curve (AUC)	9.95 h·µg/mL [1]	Information not specified in results	Measured at MTD
Clearance (CL)	51.2 L/h [1]	Information not specified in results	Measured at MTD

Parameter	Value (Monotherapy, 275 mg/m ²)	Value (with Chemoradiation, 275 mg/m ²)	Comments
Volume of Distribution (Vdss)	39.6 L [1]	Information not specified in results	Measured at MTD
Low Accumulation	Not observed [1]	Suggested [2] [3]	With thrice-weekly dosing
Known Metabolite	CUDC-101Met-M1 [2]	CUDC-101Met-M1 [2]	Identified in pharmacokinetic analysis

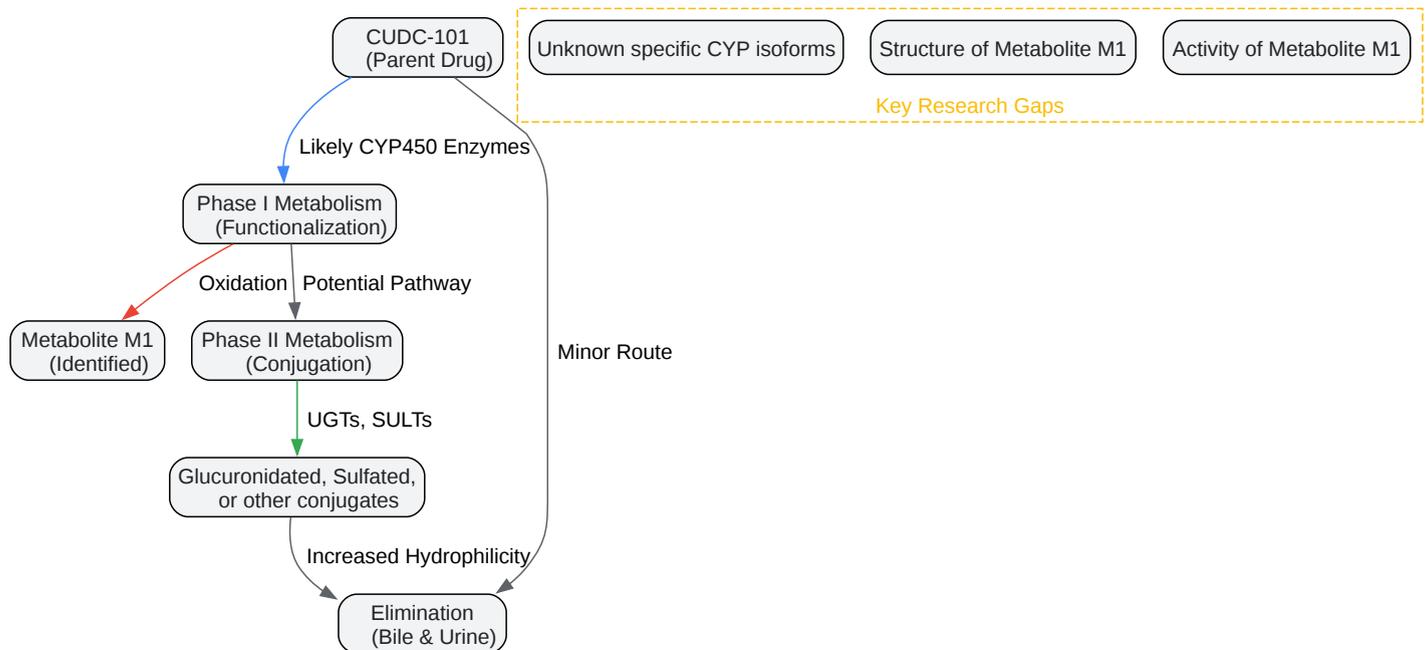
Experimental Protocols from Key Studies

The pharmacokinetic data was generated through standardized clinical trial methodologies:

- **Study Designs:** The data comes from two phase I, first-in-human studies. One assessed **CUDC-101** as a monotherapy in patients with advanced solid tumors [1], while the other evaluated it in combination with cisplatin and radiation in head and neck squamous cell carcinoma [2] [3].
- **Dosing and Sampling:** In the monotherapy study, **CUDC-101** was administered as a 1-hour intravenous infusion on five consecutive days every two weeks [1]. The combination study used a thrice-weekly (Monday, Wednesday, Friday) IV infusion schedule [2]. Blood samples were collected at specified time points after administration to determine drug concentration over time.
- **Pharmacokinetic Analysis:** Non-compartmental methods were used to calculate standard pharmacokinetic parameters, including half-life, Cmax, AUC, clearance, and volume of distribution [1].
- **Metabolite Identification:** The metabolite **CUDC-101Met-M1** was identified during pharmacokinetic analysis, though its structure and the enzymes responsible for its formation were not detailed in the available results [2].

Inferred Metabolism & Research Gaps

While the exact metabolic pathway for **CUDC-101** is not yet published, we can infer based on general drug metabolism principles and the chemical structure of HDAC inhibitors.



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*Inferred metabolic pathway of **CUDC-101**, highlighting known and potential steps.*

- **Potential CYP450 Involvement:** As a small molecule drug, **CUDC-101** is highly likely to be metabolized by hepatic **Cytochrome P450 (CYP) enzymes** [4] [5]. The specific isoforms involved (e.g., CYP3A4, CYP2C9, etc.) have not been experimentally identified and published for **CUDC-101**.
- **HDAC Inhibitor Class Insight:** Many hydroxamate-based HDAC inhibitors (the class to which **CUDC-101** belongs) undergo extensive Phase I metabolism, including hydrolysis and oxidation, followed by Phase II conjugation reactions like glucuronidation [6].
- **Key Unanswered Questions:**
 - The specific **CYP450 isoforms** responsible for forming M1 and other metabolites.
 - The exact **chemical structure and biological activity** of the **CUDC-101**Met-M1 metabolite.

- The potential for **drug-drug interactions** via CYP450 inhibition or induction.

Suggested Research Directions

To fill the existing data gaps, you could consider the following experimental approaches:

- **In Vitro Metabolism Studies:** Use human liver microsomes (HLM) or recombinant CYP enzymes to identify which isoforms are responsible for metabolizing **CUDC-101**.
- **Metabolite Identification:** Employ advanced techniques like **LC-MS/MS** to characterize the structure of **CUDC-101**Met-M1 and other minor metabolites.
- **Transporters and DDI Potential:** Investigate if **CUDC-101** or its metabolites are substrates or inhibitors of key drug transporters (e.g., P-gp, BCRP) [7].

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